molecular formula C16H17NO3S B14246654 Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]- CAS No. 206759-70-8

Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-

Cat. No.: B14246654
CAS No.: 206759-70-8
M. Wt: 303.4 g/mol
InChI Key: XCHPXCZLDAFLII-ZDUSSCGKSA-N
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Description

Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]- is a chemical compound with the molecular formula C15H17NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a 4-methyl group and a specific N-substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
  • Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield sulfonic acids.
  • Reduction may produce amines.
  • Substitution reactions can lead to a variety of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound, lacking the 4-methyl and N-substitution.

    4-Methylbenzenesulfonamide: Similar structure but without the N-substitution.

    N-[(1S)-1-methyl-2-oxo-2-phenylethyl]benzenesulfonamide: Lacking the 4-methyl group.

Uniqueness

Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

206759-70-8

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

4-methyl-N-[(2S)-1-oxo-1-phenylpropan-2-yl]benzenesulfonamide

InChI

InChI=1S/C16H17NO3S/c1-12-8-10-15(11-9-12)21(19,20)17-13(2)16(18)14-6-4-3-5-7-14/h3-11,13,17H,1-2H3/t13-/m0/s1

InChI Key

XCHPXCZLDAFLII-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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